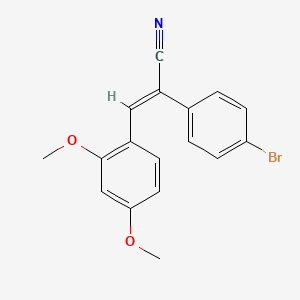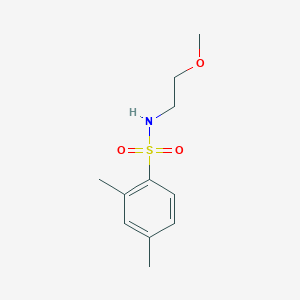![molecular formula C22H22N2OS B5296961 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and cognition.
Biochemical and Physiological Effects:
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to enhance the activity of GABAergic and serotonergic systems, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to improve cognitive function and memory by enhancing the activity of cholinergic and glutamatergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane in lab experiments include its high potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and long half-life. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several future directions for the research on 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane. One direction is to further investigate its mechanism of action and identify its molecular targets in the central nervous system. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane to enable its wider use in scientific research.
Méthodes De Synthèse
The synthesis of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane involves the reaction of 3-thiophenecarboxaldehyde, 6-bromo-3-pyridinecarboxylic acid, and 4-phenyl-1-aminopentane in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Applications De Recherche Scientifique
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been investigated for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
(4-phenylazepan-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(19-8-9-21(23-15-19)20-11-14-26-16-20)24-12-4-7-18(10-13-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-16,18H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNLZRRXGICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)